Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a formylpyrimidine moiety, and an oxypiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with formylpyrimidine compounds under specific conditions. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and reagents like sodium borohydride for reduction reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene chloride, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The formylpyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the formylpyrimidine moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C15H21N3O4 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl 4-(4-formylpyrimidin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)18-8-5-12(6-9-18)21-13-16-7-4-11(10-19)17-13/h4,7,10,12H,5-6,8-9H2,1-3H3 |
InChI Key |
ZWZQFIFQTWNNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C=O |
Origin of Product |
United States |
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